
Luxabendazol
Übersicht
Beschreibung
Luxabendazole is a benzimidazole carbamate anthelmintic agent. It has shown efficacy against a wide range of gastrointestinal nematodes, trematodes, and cestodes in animal studies . This compound is particularly noted for its broad-spectrum activity and potential use in treating various parasitic infections.
Wissenschaftliche Forschungsanwendungen
Veterinary Applications
Luxabendazole has been primarily utilized in veterinary medicine for the treatment of gastrointestinal nematodes, trematodes, and cestodes. Its effectiveness has been documented in various studies:
- Efficacy Against Nematodes and Trematodes : Luxabendazole demonstrates significant activity against adult and immature stages of major gastrointestinal parasites. In trials, it has shown high efficacy in sheep infected with Trichinella spiralis and other helminths, outperforming many other benzimidazole derivatives .
-
Case Studies :
- A study conducted by Corba et al. (1987) reported that a 5% suspension of Luxabendazole effectively treated sheep infected with the most important helminths, indicating its robust anthelmintic properties .
- Further research highlighted that Luxabendazole was particularly effective against liver flukes, including immature stages, which are often resistant to other treatments like triclabendazole .
Biochemical Effects
Luxabendazole's mechanism of action involves interference with the microtubule formation in helminths, which is pivotal for their survival and reproduction:
- Study on Trichinella spiralis : Research indicated that Luxabendazole affects the fumarate reductase system in Trichinella spiralis, which is crucial for the parasite's energy metabolism. This disruption leads to reduced viability of the parasites .
- Mutagenic Evaluation : A mutagenicity study using the Ames test concluded that Luxabendazole is unlikely to present a mutagenic hazard at tested concentrations (0.5–2500 micrograms/plate), reinforcing its safety profile for veterinary use .
Potential in Cancer Treatment
Recent literature suggests that anthelmintics like Luxabendazole may have potential applications beyond parasitic infections, particularly in oncology:
- Drug Repurposing : A review highlighted that anthelmintics are being investigated for their anticancer properties due to their established pharmacokinetics and toxicity profiles. Luxabendazole could potentially be repositioned as an anticancer agent based on its structural properties and mechanisms of action against cellular processes involved in tumor growth .
- Mechanisms of Action : The proposed mechanisms include disrupting microtubule dynamics in cancer cells, similar to their action on parasitic cells. This could lead to apoptosis (programmed cell death) in certain cancer types .
Summary of Findings
The following table summarizes key findings regarding Luxabendazole's applications:
Application Area | Findings |
---|---|
Veterinary Medicine | Effective against gastrointestinal nematodes and trematodes; high efficacy noted in sheep trials. |
Biochemical Effects | Disrupts fumarate reductase system in Trichinella spiralis; non-mutagenic based on Ames test results. |
Cancer Treatment Potential | Investigated for drug repurposing; potential mechanisms include disruption of microtubule dynamics. |
Wirkmechanismus
Target of Action
Luxabendazole, like other benzimidazole anthelmintics, primarily targets the tubulin protein in the cells of parasitic worms . Tubulin is a crucial component of the cytoskeleton and is involved in maintaining cell shape, enabling cell movement, and facilitating intracellular transport .
Mode of Action
Luxabendazole interacts with its target by binding to the colchicine-sensitive site of tubulin . This binding inhibits the polymerization of tubulin into microtubules, leading to the loss of cytoplasmic microtubules . The disruption of the microtubule network impairs many vital cellular processes, including cell division and nutrient uptake .
Biochemical Pathways
The action of Luxabendazole affects several biochemical pathways in the parasite. It leads to a decrease in free glucose and glycogen levels, indicating an impact on the energy metabolism of the parasite . Additionally, it slightly inhibits the activity of fumarate reductase, an enzyme involved in the parasite’s energy production .
Pharmacokinetics
Luxabendazole exhibits certain pharmacokinetic properties that influence its bioavailability. After oral administration, it is slowly absorbed from the gastrointestinal tract, with a mean absorption half-life of 2.26 hours . The peak plasma concentration is detected 14 to 16 hours after drug administration . Following intravenous administration, the elimination of Luxabendazole is slow, with a mean half-life of 8.72 hours . These properties suggest that Luxabendazole is moderately absorbed, widely distributed into extravascular compartments, and cleared slowly .
Result of Action
The action of Luxabendazole results in degenerative alterations in the tegument and intestinal cells of the worm . This is due to the diminished energy production caused by the disruption of microtubules and the impact on energy metabolism . Ultimately, these changes lead to the immobilization and death of the parasite .
Action Environment
The action, efficacy, and stability of Luxabendazole can be influenced by various environmental factors. For instance, the presence of food can enhance the absorption and hence the bioavailability of the drug . Furthermore, the drug’s effectiveness may vary depending on the species and life stage of the parasite. More research is needed to fully understand the influence of environmental factors on the action of Luxabendazole.
Biochemische Analyse
Biochemical Properties
Luxabendazole interacts with various biomolecules in its role as an anthelmintic agent. It has been observed to cause a decrease in free glucose and glycogen levels in muscle-stage Trichinella spiralis larvae . This suggests that Luxabendazole may interact with enzymes involved in glucose and glycogen metabolism. Additionally, Luxabendazole has been found to inhibit fumarate reductase activity , indicating its interaction with this enzyme.
Cellular Effects
Luxabendazole exerts effects on various types of cells and cellular processes. In muscle-stage Trichinella spiralis larvae, Luxabendazole treatment resulted in a decrease in free glucose and glycogen levels . This suggests that Luxabendazole influences cellular metabolism, particularly carbohydrate metabolism.
Molecular Mechanism
Luxabendazole exerts its effects at the molecular level through several mechanisms. One key mechanism is the inhibition of tubulin binding . Luxabendazole inhibits the binding of colchicine to tubulin, which is a competitive process with an inhibition constant (Ki) of 0.9×10−7 M . This suggests that Luxabendazole may exert its effects by disrupting microtubule dynamics.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Luxabendazole have been observed over time. For instance, in muscle-stage Trichinella spiralis larvae, the biochemical changes produced by Luxabendazole were observed after in vivo treatment . These changes included a decrease in free glucose and glycogen levels, slight in vitro inhibition of fumarate reductase activity, and inhibition of colchicine-tubulin binding .
Dosage Effects in Animal Models
The effects of Luxabendazole vary with different dosages in animal models. For instance, in sheep, the elimination of Luxabendazole was slow, with a mean half-life of 8.72 hours . The steady-state volume of distribution and distribution volume during the elimination phase were 3.18 and 3.10 L/kg, respectively .
Metabolic Pathways
Luxabendazole is involved in various metabolic pathways. It has been observed to decrease free glucose and glycogen levels in muscle-stage Trichinella spiralis larvae , suggesting that it may interact with enzymes involved in glucose and glycogen metabolism.
Transport and Distribution
Luxabendazole is transported and distributed within cells and tissues. In sheep, Luxabendazole was found to be moderately absorbed from the gastrointestinal tract, widely distributed into extravascular compartments, and cleared slowly .
Vorbereitungsmethoden
Luxabendazole is synthesized through the reaction of benzimidazole compounds. . The industrial production methods may vary, but they generally involve the following steps:
Formation of Benzimidazole Ring: This is typically achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Functionalization: Introduction of the carbamate group and other functional groups to enhance its biological activity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain luxabendazole in its pure form.
Analyse Chemischer Reaktionen
Luxabendazol durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Diese Reaktion kann zur Bildung verschiedener oxidierter Derivate führen, die unterschiedliche biologische Aktivitäten aufweisen können.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen verändern, was möglicherweise die Wirksamkeit der Verbindung beeinflusst.
Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird, was zur Bildung neuer Derivate führt. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Vergleich Mit ähnlichen Verbindungen
Luxabendazol gehört zur Benzimidazol-Familie von Anthelmintika, zu der Verbindungen wie Albendazol, Mebendazol, Fenbendazol und Flubendazol gehören . Im Vergleich zu diesen Verbindungen hat this compound eine ähnliche Wirksamkeit gezeigt, kann aber unterschiedliche pharmakokinetische Eigenschaften und ein unterschiedliches Wirkungsspektrum aufweisen. Zum Beispiel:
Albendazol: Ähnliche Breitbandaktivität, aber unterschiedliche Pharmakokinetik.
Mebendazol: Wirksam gegen ein engeres Spektrum von Parasiten.
Fenbendazol: Wird häufig in der Veterinärmedizin mit einem ähnlichen Wirkmechanismus eingesetzt.
Flubendazol: Wird hauptsächlich bei Geflügel und Schweinen wegen seiner anthelmintischen Eigenschaften eingesetzt.
Die Einzigartigkeit von this compound liegt in seinen spezifischen funktionellen Gruppen und deren Anordnung, die zu seinem einzigartigen pharmakologischen Profil beitragen.
Biologische Aktivität
Luxabendazole is a novel benzimidazole carbamate compound that has garnered attention for its anthelmintic properties, particularly against various gastrointestinal nematodes, trematodes, and cestodes. This article aims to provide a comprehensive overview of the biological activity of Luxabendazole, including its biochemical effects, efficacy in different studies, and potential applications in veterinary medicine.
Luxabendazole exhibits its biological effects primarily through the inhibition of microtubule formation in parasites. It competes with colchicine for binding to tubulin, which is critical for the assembly of microtubules necessary for cell division and motility in parasites. The inhibition constant (Ki) for this interaction has been reported as .
Effects on Trichinella spiralis
In studies involving muscle-stage larvae of Trichinella spiralis, Luxabendazole treatment resulted in significant biochemical changes:
- Free Glucose : Decreased by 46.71%
- Glycogen Levels : Decreased by 35.66%
- Fumarate Reductase Activity : Inhibition observed at 24.15% .
These reductions indicate a disruption in the energy metabolism of the parasite, which may contribute to its efficacy as an anthelmintic agent.
In Vivo and In Vitro Studies
Luxabendazole has shown promising results in both in vivo and in vitro settings:
- Combination Treatments : In combination with triclabendazole and clorsulon, Luxabendazole demonstrated synergistic effects against Fasciola hepatica, particularly when administered at lower dosages (one-fifth of their recommended dosages), achieving a worm burden reduction of approximately 95% compared to 30% with single agents .
- Anthelmintic Activity : It has been effective against both adult and immature stages of major gastrointestinal parasites, highlighting its broad-spectrum activity .
Comparative Efficacy Table
Compound | Efficacy Against | Dosage (mg/kg) | Worm Burden Reduction (%) |
---|---|---|---|
Luxabendazole | Trichinella spiralis | Not specified | Significant reduction |
Triclabendazole | Fasciola hepatica | 10 | ~30 |
Combination (Lux + Tri + Clor) | Fasciola hepatica | 2 (Lux), 2 (Tri), 2 (Clor) | ~95 |
Case Study Insights
Research has highlighted various case studies demonstrating the application of Luxabendazole in veterinary settings. For instance:
- A study on sheep infected with Fasciola hepatica showed that the combination treatment significantly reduced worm loads compared to untreated controls .
- Another case study evaluated the safety profile and absence of mutagenic effects through Ames testing, confirming that Luxabendazole poses minimal mutagenic risk across a range of concentrations .
Safety Profile
Luxabendazole's safety profile has been assessed through various toxicity studies. It has been shown to be non-mutagenic based on Ames tests conducted at concentrations ranging from to . This suggests that Luxabendazole can be considered safe for use in veterinary applications without significant risk of genetic damage.
Eigenschaften
IUPAC Name |
[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] 4-fluorobenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O5S/c1-23-15(20)19-14-17-12-7-4-10(8-13(12)18-14)24-25(21,22)11-5-2-9(16)3-6-11/h2-8H,1H3,(H2,17,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIDWFUBDDXAJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238189 | |
Record name | Luxabendazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00238189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90509-02-7 | |
Record name | Luxabendazole [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090509027 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Luxabendazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00238189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LUXABENDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34S1S00GV3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.